Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Chemical probe synthesis Bioconjugation chemistry PROTAC linker strategy

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS 147323-02-2) is a synthetic triarylethylene compound belonging to the tamoxifen analog class, with the molecular formula C₂₄H₂₃BrO₂ and a molecular weight of 423.34 g/mol. Structurally, it retains the 4-hydroxytamoxifen (4-OHT) core—the active metabolite of tamoxifen—while replacing the dimethylaminoethoxy side chain with a terminal bromoethoxy group.

Molecular Formula C24H23BrO2
Molecular Weight 423.35
CAS No. 147323-02-2
Cat. No. B2719316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-
CAS147323-02-2
Molecular FormulaC24H23BrO2
Molecular Weight423.35
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3
InChIInChI=1S/C24H23BrO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+
InChIKeyCJOZMESSODTFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS 147323-02-2): A Bromoethoxy-Functionalized Tamoxifen Analog for Targeted ERα Probe and PROTAC Synthesis


Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS 147323-02-2) is a synthetic triarylethylene compound belonging to the tamoxifen analog class, with the molecular formula C₂₄H₂₃BrO₂ and a molecular weight of 423.34 g/mol [1]. Structurally, it retains the 4-hydroxytamoxifen (4-OHT) core—the active metabolite of tamoxifen—while replacing the dimethylaminoethoxy side chain with a terminal bromoethoxy group [2]. This substitution installs a primary alkyl bromide, a competent leaving group for Sₙ2 nucleophilic displacement, which renders the compound a versatile intermediate for conjugating the tamoxifen pharmacophore to fluorophores, E3 ubiquitin ligase ligands, polyethylene glycol linkers, or other functional moieties without the need for additional activation steps .

Why 4-Hydroxytamoxifen, Endoxifen, or Unfunctionalized Tamoxifen Cannot Substitute for CAS 147323-02-2 in Probe and Degrader Synthesis


Tamoxifen, 4-hydroxytamoxifen (4-OHT), and endoxifen each modulate estrogen receptor alpha (ERα) through competitive binding, but none of these comparators natively bears a terminal leaving group suitable for direct, high-yield conjugation to fluorophores, E3 ligase-recruiting moieties, or linkers [1]. 4-OHT (RBA = 41 relative to estradiol = 100) and endoxifen bind ERα with higher affinity than tamoxifen (RBA ≈ 2), yet both require multi-step derivatization—typically involving a diamine linker and activated ester chemistry—to generate fluorescent or bifunctional conjugates, introducing additional synthetic steps, lower overall yields, and potential stereochemical scrambling of the Z-configuration critical for ERα engagement [2]. CAS 147323-02-2, by contrast, presents a primary alkyl bromide directly on the side chain, enabling a single-step Sₙ2 reaction with amine-, thiol-, or hydroxyl-terminated payloads under mild conditions, thereby preserving the triarylethylene geometry and streamlining the construction of tamoxifen-based chemical probes and PROTAC molecules [3].

Quantitative Differentiation Evidence for Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS 147323-02-2) Versus Closest Analogs


Single-Step Conjugation Capability via Terminal Alkyl Bromide Eliminates Linker-Activation Steps Required by 4-OHT and Endoxifen

CAS 147323-02-2 bears a primary alkyl bromide (BrCH₂CH₂O–) on the side chain that functions as a pre-installed electrophilic handle for Sₙ2 displacement. This contrasts with 4-hydroxytamoxifen, which requires introduction of a diamine linker via multi-step carbamate or amide bond-forming chemistry before fluorophore or E3 ligand attachment [1]. In the Ho et al. (2019) probe synthesis workflow, the bromoethoxy intermediate enabled direct coupling to amine-terminated Alexa Fluor and BODIPY dyes in a single step, whereas parallel routes starting from 4-OHT required two additional synthetic transformations and an activated NHS-ester intermediate, resulting in a cumulative yield loss of approximately 40–60% across the additional steps [1][2].

Chemical probe synthesis Bioconjugation chemistry PROTAC linker strategy

Halogenated Tamoxifen Derivatives Demonstrate 38- to 50-Fold Enhancement of Estrogen Receptor Binding Affinity Over Native Tamoxifen—Class-Level Evidence Supporting Bromo-Substituted Analogs

Patent WO-9206068-A1 (Yang & Wallace, University of Texas) establishes that halogenated tamoxifen derivatives bearing bromo substituents on the aliphatic side chain exhibit substantially enhanced estrogen receptor (ER) binding affinity compared to unsubstituted tamoxifen [1]. The bromomethyl tamoxifen analogs specifically demonstrated a 50-fold enhancement of ER binding affinity for the trans (Z) isomer and a 38-fold enhancement for the cis (E) isomer over native tamoxifen in competitive radioligand binding assays using pig uterine cytosol ER [1][2]. Although these data are for the bromomethyl (BrCH₂–) rather than bromoethoxy (BrCH₂CH₂O–) subclass, the shared terminal alkyl bromide pharmacophore and the established SAR showing that side-chain halogenation enhances ER affinity support the inference that CAS 147323-02-2 benefits from the same halogen-driven affinity enhancement relative to non-halogenated tamoxifen [2].

Estrogen receptor binding affinity Tamoxifen analog SAR Halogenated triarylethylenes

Predicted Physicochemical Profile: Higher LogP and Boiling Point Differentiate CAS 147323-02-2 from 4-OHT and Endoxifen for Non-Aqueous Synthetic Applications

CAS 147323-02-2 has a predicted XLogP3-AA of 7.5 and a predicted boiling point of 521.8 ± 50.0 °C (at 760 mmHg), with a predicted density of 1.292 ± 0.06 g/cm³ [1]. In comparison, 4-hydroxytamoxifen has a calculated LogP of approximately 5.1–5.5, and endoxifen approximately 5.0–5.3, reflecting the higher polarity conferred by their aminoethoxy side chains [2]. The elevated lipophilicity of CAS 147323-02-2 (ΔLogP ≈ +2.0 to +2.5 versus 4-OHT) favors solubility in non-polar organic solvents (e.g., dichloromethane, toluene, THF), which is advantageous for water-sensitive Sₙ2 conjugation reactions and for chromatographic purification on silica gel [2]. The higher boiling point also indicates lower volatility and safer handling during heated reaction conditions compared to lower-molecular-weight bromoethoxy intermediates.

Predicted physicochemical properties Lipophilicity Synthetic intermediate handling

Steric and Electronic Tunability of the Bromoethoxy Side Chain Enables Divergent Derivatization That Is Inaccessible with the Dimethylaminoethoxy Group of 4-OHT

The dimethylaminoethoxy side chain of 4-hydroxytamoxifen (4-OHT) terminates in a tertiary amine (pKₐ ≈ 8.5–9.0), which is protonated at physiological pH and cannot serve as an electrophilic leaving group for direct conjugation [1]. In contrast, the terminal alkyl bromide of CAS 147323-02-2 can be displaced by a broad range of nucleophiles—primary and secondary amines, thiols, alkoxides, azide, and cyanide—enabling divergent synthesis of aminated, thioether-linked, PEGylated, or click-chemistry-ready (azide) conjugates from a single intermediate . This divergent capacity is critical in PROTAC development, where systematic variation of linker length and composition is required to optimize ternary complex formation and target degradation efficiency. The Accutar Biotechnology patent family (US 11,117,885) describes ERα-targeting bifunctional degraders for which the bromoethoxy intermediate serves as a key building block, enabling modular assembly of the ERα-binding moiety with various cereblon (CRBN) E3 ligase ligands through linker attachment at the bromoethoxy position [2].

Side-chain derivatization Nucleophilic substitution PROTAC linker diversification

Optimal Procurement and Application Scenarios for Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS 147323-02-2)


Synthesis of ERα-Targeted Fluorescent Probes for Intraoperative Tumor Margin Imaging

CAS 147323-02-2 serves as the direct precursor for tamoxifen-fluorophore conjugates used in dual-modality fluorescence and optical coherence tomography (OCT) imaging needles. As demonstrated by Ho et al. (2019) and Scolaro et al. (2022), the bromoethoxy intermediate is coupled in a single step to amine-functionalized BODIPY or Alexa Fluor dyes, generating probes that selectively label ERα-positive MCF-7 breast cancer cells and enable real-time fluorescence-guided identification of tumor margins during surgery [1][2]. The elimination of two synthetic steps compared to 4-OHT-based routes is critical for producing probes with consistent batch-to-batch fluorescence properties and preserved Z-configuration for ERα binding.

Modular Assembly of ERα-Targeting PROTAC Degraders via Linker Diversification at the Bromoethoxy Position

The terminal alkyl bromide of CAS 147323-02-2 enables direct attachment of polyethylene glycol (PEG) or alkyl linkers of varying length, followed by conjugation to cereblon (CRBN) E3 ubiquitin ligase ligands (e.g., thalidomide, lenalidomide, or pomalidomide analogs) to generate heterobifunctional PROTAC molecules that induce ERα degradation. The Accutar Biotechnology patent (US 11,117,885) describes this modular strategy, where the bromoethoxy intermediate is a key building block for constructing compounds with ERα degradation activity [3]. The divergent reactivity of the bromide enables systematic optimization of linker length and composition to maximize ternary complex formation and ERα ubiquitination efficiency.

Reference Standard and Synthetic Intermediate for Tamoxifen Impurity Profiling and Analytical Method Validation

As a structurally defined tamoxifen analog with a bromoethoxy side chain, CAS 147323-02-2 is relevant as a potential process impurity or degradation product reference standard in tamoxifen citrate and 4-hydroxytamoxifen active pharmaceutical ingredient (API) manufacturing. Its predicted boiling point of 521.8 °C and XLogP3-AA of 7.5 enable its chromatographic separation from more polar tamoxifen-related compounds (4-OHT, endoxifen) on reversed-phase HPLC columns, making it suitable for use as a system suitability standard in impurity profiling methods [1][2]. Its unique bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) also provides a distinctive mass spectrometric marker for identification.

Click-Chemistry-Ready Building Block for Bioorthogonal Tamoxifen Conjugates

The bromoethoxy group of CAS 147323-02-2 can be converted to an azidoethoxy group (via Sₙ2 displacement with NaN₃) in a single high-yielding step, yielding a tamoxifen-azide building block suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-functionalized payloads [2]. This bioorthogonal approach is not directly accessible from 4-OHT or endoxifen without multi-step side-chain remodeling, making CAS 147323-02-2 the preferred entry point for generating clickable tamoxifen probes for cellular target engagement studies and in vivo imaging applications.

Quote Request

Request a Quote for Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.